methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate
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Overview
Description
Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzylamine with a suitable thiazole derivative under reflux conditions in the presence of a base. This is followed by cyclization and subsequent esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a stabilizer in the synthesis of nanoparticles.
Mechanism of Action
The mechanism of action of methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis or interfere with protein function, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 6-[2-(Furan-2-yl)ethyl]-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one
- 4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues
Uniqueness
Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate is unique due to its specific structural features, such as the presence of the chlorobenzyl group and the thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Biological Activity
Methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate is a complex organic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with related compounds.
Compound Overview
- Molecular Formula : C21H14ClN3O4S
- Molecular Weight : 439.9 g/mol
- IUPAC Name : methyl 4-[(Z)-[6-[(2-chlorophenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]benzoate
The compound features a unique structural arrangement characterized by the presence of a chlorobenzyl group and a thiazolo[3,2-b][1,2,4]triazin moiety. These structural elements contribute to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. Key mechanisms include:
- Inhibition of DNA Synthesis : The compound may inhibit DNA synthesis through interactions with DNA polymerases.
- Protein Function Interference : It can interfere with protein functions crucial for cell survival and proliferation.
These mechanisms suggest potential applications in treating various cancers and bacterial infections.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Preliminary studies indicate effective inhibition against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values reveal potent activity comparable to established antibiotics.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Cytotoxicity Assays : MTT assays indicate significant growth inhibition at low concentrations.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 5 |
Escherichia coli | 10 |
Pseudomonas aeruginosa | 15 |
The compound showed superior activity compared to traditional antibiotics like penicillin.
Study 2: Anticancer Activity
In another study focusing on anticancer properties:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 8 |
HeLa (Cervical Cancer) | 12 |
These findings highlight the potential of this compound as a promising candidate in cancer therapy.
Comparative Analysis with Related Compounds
The compound can be compared with other thiazolo-triazine derivatives based on structural features and biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-(4-methoxybenzyl)-7H-thiazolo[3,2-b][1,2,4]triazine | Contains methoxy group | Anticancer activity |
Thiazolo[5,4-d][1,2,4]triazines | Different ring structure | Antimicrobial properties |
Benzothiazole derivatives | Similar thiazole ring | Antifungal activity |
This compound stands out due to its specific chlorobenzyl substitution which enhances its reactivity and biological efficacy compared to other derivatives within the same class.
Properties
Molecular Formula |
C21H14ClN3O4S |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
methyl 4-[(Z)-[6-[(2-chlorophenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]benzoate |
InChI |
InChI=1S/C21H14ClN3O4S/c1-29-20(28)13-8-6-12(7-9-13)10-17-19(27)25-21(30-17)23-18(26)16(24-25)11-14-4-2-3-5-15(14)22/h2-10H,11H2,1H3/b17-10- |
InChI Key |
DSCRGLKHJUVCJK-YVLHZVERSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2 |
Origin of Product |
United States |
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